molecular formula C10H12N2O2 B2760542 6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 912284-86-7

6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2760542
CAS RN: 912284-86-7
M. Wt: 192.218
InChI Key: UMJOZWXIWOTXIQ-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, also known as MMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMQ is a quinoxaline derivative that has been shown to have a variety of biochemical and physiological effects, making it an attractive target for further investigation. In

Scientific Research Applications

Anticancer Applications

Research has identified derivatives of quinoxalinone as promising anticancer leads. For instance, studies have shown that compounds such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one exhibit significant antiproliferative activity across a range of human tumor cell lines. These compounds are identified as novel classes of tubulin-binding tumor-vascular disrupting agents (VDAs) that target established blood vessels in tumors, showing potential in inhibiting tumor growth and inducing apoptosis without obvious signs of toxicity (Cui et al., 2017). Further optimization of these compounds has led to the discovery of more potent derivatives with enhanced drug-like properties, indicating a promising direction for anticancer therapy development.

Enzyme Inhibition and Molecular Interaction

The investigation into quinoxalinone derivatives has extended to their role as enzyme inhibitors and their molecular interactions. For example, the enantioselective hydrogenation of 2-methylquinoxaline to 2-methyl-1,2,3,4-tetrahydroquinoxaline has been catalyzed by specific iridium complexes, showcasing the compound's relevance in chemical synthesis and potential pharmaceutical applications (Bianchini et al., 1998).

Antioxidant and Corrosion Inhibition

Quinoxalinone derivatives have also been evaluated for their antioxidant capacity and as corrosion inhibitors. A study on mild steel corrosion inhibition in acidic medium demonstrated that these compounds, including those with methoxy and methyl groups, exhibit significant inhibition efficiency, acting through the formation of a protective film on the metal surface. This highlights their potential application in industrial processes and materials science (Tazouti et al., 2016).

Bioactivity and Ecological Role

Further research has shed light on the bioactivity and ecological roles of benzoxazinones, a class closely related to quinoxalinones. These compounds exhibit a wide range of bioactive properties, including phytotoxic, antifungal, antimicrobial, and antifeedant effects. The exploration of benzoxazinones and their derivatives as natural herbicide models and their significance in chemical defense mechanisms in plants opens new avenues for agricultural and pharmaceutical applications (Macias et al., 2009).

properties

IUPAC Name

6-methoxy-4-methyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12-6-10(13)11-8-4-3-7(14-2)5-9(8)12/h3-5H,6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJOZWXIWOTXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

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